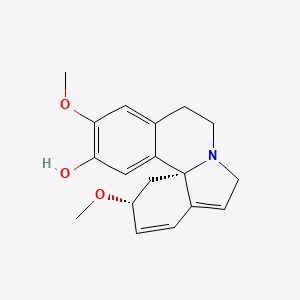

Erysovine

説明

Significance of Erythrina Alkaloids within Natural Products Chemistry

Alkaloids, as a broad class of nitrogen-containing natural compounds, hold substantial significance in natural products chemistry. florajournal.com They are known for their potent biological activities and have historically served as foundational structures for drug discovery. florajournal.com Erythrina alkaloids, with their distinctive erythrinane skeleton, contribute to this significance through their occurrence in numerous Erythrina species and their association with a range of pharmacological properties. wikipedia.orgnih.gov The study of Erythrina alkaloids continues to provide insights into plant defense mechanisms and the molecular basis of their interactions with biological systems. florajournal.com Over 143 compounds in the Erythrina alkaloid family have been identified from the genus Erythrina. wikipedia.orgdovepress.comresearchgate.netanalis.com.my

Historical Context of Erysovine Discovery and Early Structural Investigations

Early research into Erythrina plants in the 1930s focused on the curare-like action of their seed extracts. wikipedia.orgtandfonline.com American biochemist Karl Folkers was a key figure in this early work. wikipedia.org Investigations conducted by Folkers and Koniuszy in the late 1930s and early 1940s on various Erythrina species, including Erythrina sandwicensis, led to the discovery of several previously unidentified alkaloids. nih.gov Among these were erysodine (B1194152), erysopine, erythramine, and this compound. nih.gov Early structural studies on erysodine, this compound, and erysopine were reported in the Journal of the American Chemical Society in 1949. nih.gov

Classification of Erythrina Alkaloids: Dienoids, Alkenoids, and Lactones

Erythrina alkaloids are primarily categorized into three basic structural types based on the unsaturation pattern and the nature of the D ring: dienoids, alkenoids, and lactones. wikipedia.orgresearchgate.netresearchgate.netsci-hub.se

Dienoids: These alkaloids feature double bonds at carbons C-1 and C-2 (ring A) and C-6 and C-7 (ring B). researchgate.netsci-hub.se

Alkenoids: This class possesses only one carbon-carbon double bond, typically located at C-1 and C-6 in ring A. researchgate.netsci-hub.se

Lactones: These alkaloids contain a lactone moiety as ring D, in contrast to the aromatic or heteroaromatic D rings found in other types. researchgate.netsci-hub.seucl.ac.uk

Generally, alkenoid and dienoid alkaloids are more common and extensively studied. wikipedia.org

Here is a summary of the classification:

| Classification | Description | Characteristic Structural Feature(s) |

| Dienoids | Possess two double bonds. | Double bonds at C1-C2 (Ring A) and C6-C7 (Ring B) |

| Alkenoids | Possess one double bond. | Double bond typically at C1-C6 (Ring A) |

| Lactones | Contain a lactone ring as the D ring. | Lactone moiety as Ring D |

Overview of this compound within the Erythrinane Alkaloid Structural Class

This compound belongs to the erythrinane alkaloid structural class. wikipedia.orgplantaedb.com The defining characteristic of Erythrina alkaloids, including this compound, is the erythrinane skeleton. wikipedia.org This is a tetracyclic spiroamine structure composed of four rings, designated A, B, C, and D. wikipedia.org The erythrinane core is an indoloisoquinoline system. researchgate.net this compound has been identified in several Erythrina species, including Erythrina fusca and Erythrina stricta. nih.govuitm.edu.my It is considered one of the more frequent alkaloids found in Erythrina species. sci-hub.se The PubChem Compound Identifier (CID) for this compound is 5317203. nih.govmetabolomicsworkbench.org

Here is a table summarizing key information about this compound:

| Property | Value |

| Chemical Formula | C₁₈H₂₁NO₃ nih.gov |

| Molecular Weight | 299.4 g/mol nih.gov |

| PubChem CID | 5317203 nih.govmetabolomicsworkbench.org |

| Structural Class | Erythrinane alkaloid wikipedia.orgplantaedb.com |

| Occurrence | Erythrina fusca, Erythrina stricta, and other Erythrina species. nih.govuitm.edu.my |

Structure

2D Structure

3D Structure

特性

分子式 |

C18H21NO3 |

|---|---|

分子量 |

299.4 g/mol |

IUPAC名 |

(2R,13bS)-2,11-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-12-ol |

InChI |

InChI=1S/C18H21NO3/c1-21-14-4-3-13-6-8-19-7-5-12-9-17(22-2)16(20)10-15(12)18(13,19)11-14/h3-4,6,9-10,14,20H,5,7-8,11H2,1-2H3/t14-,18-/m0/s1 |

InChIキー |

IHPMURIXWRKEKD-KSSFIOAISA-N |

SMILES |

COC1CC23C(=CCN2CCC4=CC(=C(C=C34)O)OC)C=C1 |

異性体SMILES |

CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC(=C(C=C34)O)OC)C=C1 |

正規SMILES |

COC1CC23C(=CCN2CCC4=CC(=C(C=C34)O)OC)C=C1 |

同義語 |

erysovine |

製品の起源 |

United States |

Natural Occurrence, Isolation, and Spectroscopic Characterization of Erysovine

Botanical Sources and Geographic Distribution of Erysovine-Producing Erythrina Species

The genus Erythrina comprises approximately 110 to 120 species distributed across tropical and subtropical regions globally. humanjournals.comnih.govsci-hub.se this compound has been identified in a number of these species, found in both the Old and New World tropics. prota4u.orgresearchgate.net

Major Plant Sources: Erythrina americana, Erythrina crista-galli, Erythrina abyssinica, Erythrina senegalensis, Erythrina fusca, Erythrina stricta, Erythrina velutina, Erythrina variegata, Erythrina suberosa, Erythrina addisoniae

This compound has been reported in several prominent Erythrina species. These include Erythrina americana Miller, native to Mexico and parts of Central America. researchgate.netresearchgate.net Erythrina crista-galli L., commonly known as the coral tree, is found in South America, specifically Brazil, Argentina, and Uruguay. pfaf.org Erythrina abyssinica Lam. ex DC. is native to East Africa and also found in Central and South Africa, with exotic occurrences in tropical Asia and Central America. nih.gov Erythrina senegalensis DC. is a thorny tree indigenous to West Africa and Sudan. mdpi.com Erythrina fusca Lour. is noted as the most widespread species in the genus, occurring in tropical regions of the Old and New World, including Asia, Oceania, Central and South America, and some African islands. prota4u.orgresearchgate.net Erythrina stricta Roxb. is found in India and is known to contain this compound in its bark. ayurwiki.orgimsc.res.inacs.org Erythrina velutina Willd. is indigenous to Brazil, Peru, Ecuador, Colombia, Venezuela, and Hispaniola. researchgate.netwikipedia.org Erythrina variegata L., also known as Erythrina indica, is native to the Indian subcontinent, eastern Africa, northern Australia, and islands in the Indian and western Pacific Oceans. humanjournals.comijrti.org Erythrina addisoniae is another species from which this compound has been isolated. researchgate.netnih.gov While Erythrina suberosa was listed in the prompt, specific search results confirming this compound presence were not found in the initial search.

Here is a table summarizing some major plant sources and their reported geographic distribution:

| Erythrina Species | Geographic Distribution |

| Erythrina americana | Mexico, Central America researchgate.netresearchgate.net |

| Erythrina crista-galli | South America (Brazil, Argentina, Uruguay) pfaf.org |

| Erythrina abyssinica | East, Central, and South Africa; tropical Asia and Central America (introduced) nih.gov |

| Erythrina senegalensis | West Africa, Sudan mdpi.com |

| Erythrina fusca | Old and New World tropics (Asia, Oceania, Central/South America, some African islands) prota4u.orgresearchgate.net |

| Erythrina stricta | India ayurwiki.orgimsc.res.inacs.org |

| Erythrina velutina | Brazil, Peru, Ecuador, Colombia, Venezuela, Hispaniola; introduced elsewhere researchgate.netwikipedia.org |

| Erythrina variegata | Indian subcontinent, eastern Africa, northern Australia, Indian and western Pacific Ocean islands humanjournals.comijrti.org |

| Erythrina addisoniae | (Specific geographic distribution not detailed in provided snippets, but source indicates isolation from this species) researchgate.netnih.gov |

Distribution within Plant Tissues: Seeds, Bark, Roots, and Flowers as Primary Isolation Sites

This compound and other Erythrina alkaloids are found in various parts of the plant, although their concentration and specific types can vary depending on the species and plant tissue. revista-agroproductividad.org Seeds are frequently reported as a significant source of Erythrina alkaloids, including this compound. researchgate.netresearchgate.netrevista-agroproductividad.orgnih.govnwsuaf.edu.cn The bark of Erythrina species is also a known isolation site for this compound. imsc.res.inacs.orgijirt.org While roots and flowers are mentioned as containing alkaloids in general within the genus, specific reports directly linking this compound isolation to roots or flowers were less prominent in the provided snippets compared to seeds and bark. humanjournals.comresearchgate.netrevista-agroproductividad.orgnih.govnih.govoregonstate.edutga.gov.au For instance, alkaloids, including this compound, were found in the seeds of E. coralloides, while other alkaloids were present in the calyx and corolla of E. americana. revista-agroproductividad.org Erythrina stricta bark has yielded this compound. imsc.res.inacs.org Erythrina addisoniae seeds were the source for isolating this compound and other alkaloids. researchgate.netnih.gov Erythrina variegata has shown this compound presence in various parts. ijirt.orgnih.govbasicmedicalkey.comnih.gov

Advanced Methodologies for this compound Isolation from Complex Plant Matrices

The isolation of this compound from the complex matrices of Erythrina plant tissues typically involves a series of extraction and purification steps. Given that this compound is an alkaloid, acid-base extraction is a common initial approach to obtain crude alkaloid fractions. nwsuaf.edu.cnscielo.org.mx

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), High-Performance Thin-Layer Chromatography (HPTLC), Ultra-Performance Liquid Chromatography (UPLC)

Chromatographic methods are essential for the separation and purification of this compound from crude plant extracts and mixtures of alkaloids. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and isolation of Erythrina alkaloids, including this compound. revista-agroproductividad.orgnwsuaf.edu.cn HPLC coupled with mass spectrometry (LC-MS) provides a powerful tool for the detection and identification of alkaloids in complex extracts. revista-agroproductividad.orgredalyc.org Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), has also been employed in the analysis of Erythrina alkaloids and can be used to identify this compound based on retention times and mass spectral data. acs.orgscielo.org.mxufcg.edu.br High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography (UPLC) are also valuable chromatographic techniques that can be applied for the separation and analysis of this compound, offering advantages in terms of speed, resolution, and sensitivity. researchgate.netnih.govnwsuaf.edu.cn Repeated chromatography on various stationary phases, such as silica (B1680970) gel and Sephadex LH-20, followed by ODS HPLC, has been used for the purification of Erythrina alkaloids from crude extracts. nwsuaf.edu.cn

Bioassay-Guided Fractionation and Purification Strategies

Bioassay-guided fractionation is a strategy used to isolate bioactive compounds from natural sources based on their observed biological activity. This approach involves testing fractions of a plant extract for a specific activity and then further fractionating the active portions until the pure compound responsible for the activity is isolated. While the provided information mentions bioassay-guided isolation in the context of finding aphicidal compounds from Erythrina crista-galli seeds, which led to the isolation of this compound among other alkaloids, it demonstrates the application of this strategy in isolating this compound based on a biological effect. nih.govnwsuaf.edu.cn This methodology is particularly useful when the desired compound's presence is indicated by a specific biological response, allowing for targeted isolation from complex mixtures.

Spectroscopic and Spectrometric Elucidation of this compound and its Natural Congeners

The structural elucidation of this compound and its related alkaloids is primarily achieved through the analysis of spectroscopic and spectrometric data. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H NMR and 13C NMR), Mass Spectrometry (MS), Ultraviolet (UV) spectroscopy, and Infrared (IR) spectroscopy are crucial for determining the molecular structure, functional groups, and fragmentation patterns of these compounds. researchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is essential for confirming its molecular formula (C18H21NO3) and identifying characteristic fragments. acs.orgnih.gov For example, the mass spectrum of this compound has shown a parent ion peak at m/e 299 (M+). acs.org NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within the molecule. Analysis of chemical shifts and coupling constants in 1H and 13C NMR spectra allows for the assignment of specific protons and carbons and the determination of the compound's connectivity and stereochemistry. researchgate.net UV and IR spectroscopy provide complementary information about the presence of chromophores and functional groups, respectively. The chemical structures of isolated compounds are typically elucidated by analyzing their spectral data and comparing them with reported data for known compounds. researchgate.net This comparative analysis, along with elemental composition data, is fundamental in the characterization of this compound and its natural congeners. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D-NMR, 2D-NMR (HMBC, HMQC, NOESY) for Structural Assignments

NMR spectroscopy is a crucial tool for determining the detailed structure of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

1D-NMR (¹H and ¹³C NMR): These spectra provide information on the types of protons and carbons present in the molecule and their chemical environments. The chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum are particularly useful for identifying different proton environments and their connectivity. The ¹³C NMR spectrum reveals the number and types of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary) nwsuaf.edu.cnrsc.org.

2D-NMR: More advanced structural assignments are made using 2D NMR techniques:

Correlation Spectroscopy (COSY): Shows correlations between protons that are coupled to each other, typically through two or three bonds. This helps in establishing proton spin systems within the molecule princeton.edusdsu.edugithub.io.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly bonded to carbon atoms (one-bond ¹H-¹³C correlations). This experiment is highly sensitive and helps assign proton signals to their attached carbons princeton.edusdsu.edugithub.iokib.ac.cnlibretexts.org.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons that are separated by two to four bonds. This is invaluable for connecting different parts of the molecule and confirming the position of quaternary carbons princeton.edusdsu.edugithub.iokib.ac.cnlibretexts.org.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons (typically within 5-7 Å) regardless of direct bonding. This is essential for determining the relative stereochemistry and conformation of the molecule princeton.edukib.ac.cn.

Detailed analysis of these NMR data allows for the complete assignment of proton and carbon signals and the construction of the this compound structure.

Mass Spectrometry (MS) Applications in Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.

Molecular Weight Determination: Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provide accurate mass measurements, allowing for the determination of the molecular formula of this compound (C₁₈H₂₁NO₃) smolecule.comnih.govnwsuaf.edu.cn. The protonated molecule ([M+H]⁺) or adduct ions (e.g., [M+Na]⁺) are commonly observed in ESI-MS nwsuaf.edu.cn.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS or MSⁿ) is used to induce fragmentation of the molecular ion or its adducts. The resulting fragmentation pattern provides characteristic peaks that correspond to specific structural subunits lost from the molecule oregonstate.eduwikipedia.orgnih.gov. Studying these fragmentation pathways helps confirm the proposed structure and can reveal details about the connectivity and arrangement of atoms within the this compound skeleton nih.govrsc.org. For erythrinan (B1236395) alkaloids, characteristic fragmentation can involve cleavage of the spiran system or loss of substituents like methanol (B129727) (CH₃OH) or water (H₂O) nih.govrsc.org.

Ultraviolet-Visible (UV) Spectroscopy and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification

UV-Vis and IR spectroscopy provide complementary information about the electronic transitions and functional groups present in this compound.

Ultraviolet-Visible (UV) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for identifying conjugated systems and aromatic rings (chromophores) within the molecule nanocomposix.comjocpr.comlibretexts.organalytik-jena.commsu.edu. The UV spectrum of this compound typically shows absorption maxima (λmax) at specific wavelengths characteristic of the erythrinan chromophore nwsuaf.edu.cn. For instance, reported UV data for this compound in methanol show λmax at 204, 238, and 292 nm nwsuaf.edu.cn.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation due to molecular vibrations jocpr.comutdallas.edulabmanager.comresearchgate.netcore.ac.ukrockymountainlabs.comiip.res.in. Characteristic absorption bands (vmax) in the IR spectrum correspond to the stretching and bending vibrations of specific bonds, such as O-H (hydroxyl), C=C (alkene), C=O (carbonyl, if present), and C-O (ether) utdallas.eduinformahealthcare.comuc.edu. For this compound, IR spectra may show bands indicative of hydroxyl groups (around 3415 cm⁻¹) and aromatic rings (around 1610, 1514, 1460 cm⁻¹) nwsuaf.edu.cninformahealthcare.com.

Chiroptical Methods: Optical Rotation (OR) and Circular Dichroism (CD) for Stereochemical Characterization

Chiroptical methods are essential for determining the stereochemistry of chiral molecules like this compound, which possesses a spirocyclic system with chiral centers rsc.orgfz-juelich.de.

Optical Rotation (OR): Optical rotation measures the ability of a chiral substance to rotate the plane of plane-polarized light fz-juelich.demgcub.ac.in. The specific rotation ([α]D) is a characteristic property of a pure chiral compound at a specific temperature and wavelength (usually the sodium D line at 589 nm) fz-juelich.de. The sign and magnitude of the optical rotation provide information about the enantiomeric form and purity of the sample fz-juelich.de. This compound is known to be optically active, with reported positive optical rotation values nwsuaf.edu.cn.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance, particularly in the region of its electronic absorption bands fz-juelich.demgcub.ac.inegyankosh.ac.inlibretexts.orgwikipedia.org. CD spectra provide more detailed information about the stereochemistry and conformation of chiral molecules, especially those with chromophores egyankosh.ac.inlibretexts.orgwikipedia.org. The presence and sign of Cotton effects (characteristic shapes in the CD spectrum near absorption maxima) are related to the absolute configuration and conformation of the chiral centers and the surrounding functional groups egyankosh.ac.inwikipedia.org.

These chiroptical techniques, in conjunction with spectroscopic data, are vital for confirming the absolute stereochemistry of this compound.

Table 1: Spectroscopic Data for this compound

| Spectroscopy Method | Key Information Provided | Typical Observations for this compound | Relevant Citation |

| ¹H NMR | Chemical shifts, coupling constants, proton environments | Signals for methoxy (B1213986) groups, aromatic protons, aliphatic protons | nwsuaf.edu.cnrsc.org |

| ¹³C NMR | Chemical shifts, types of carbon atoms | Signals for quaternary carbons, methine, methylene, methyl carbons, aromatic and aliphatic carbons | nwsuaf.edu.cnrsc.org |

| HSQC | One-bond ¹H-¹³C correlations | Cross-peaks connecting protons to their directly attached carbons | princeton.edusdsu.edugithub.iokib.ac.cn |

| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Cross-peaks connecting protons to carbons across multiple bonds, aiding structural connectivity | princeton.edusdsu.edugithub.iokib.ac.cn |

| NOESY | Spatial proximity of protons | Cross-peaks indicating protons close in space, used for relative stereochemistry and conformation | princeton.edukib.ac.cn |

| MS (HRESIMS) | Molecular weight, molecular formula | Accurate mass measurement of the molecular ion or adducts (e.g., [M+H]⁺, [M+Na]⁺) | smolecule.comnih.govnwsuaf.edu.cn |

| MS/MS | Fragmentation pattern | Characteristic fragment ions resulting from bond cleavages, providing structural insights | nih.govrsc.org |

| UV-Vis | Electronic transitions, chromophores | Absorption maxima (λmax) in the UV region, indicative of conjugated systems/aromatic rings | nwsuaf.edu.cn |

| IR | Functional groups | Absorption bands (vmax) for O-H, C=C, C-O, etc. | nwsuaf.edu.cninformahealthcare.com |

| Optical Rotation | Optical activity, specific rotation | Non-zero specific rotation ([α]D), indicating chirality | nwsuaf.edu.cn |

| Circular Dichroism | Differential absorption of polarized light, stereochemistry | CD signals near UV absorption bands (Cotton effects), providing stereochemical details | egyankosh.ac.inlibretexts.orgwikipedia.org |

Chemical Synthesis and Derivatization Strategies for Erysovine and Erythrinane Analogues

Historical and Modern Approaches to the Total Synthesis of the Erythrinane Core

The total synthesis of the erythrinane core has evolved over time, with early approaches often relying on less selective methods. Modern strategies leverage advanced chemical methodologies to achieve greater efficiency and control over stereochemistry. Approaches to the synthesis of the core spirocyclic system of the Erythrina alkaloids are diverse, providing access to various members of this family in both racemic and enantioselective forms. nih.gov

Development of Asymmetric Synthetic Routes for Enantioselective Production

Enantioselective synthesis, also known as asymmetric synthesis, is a crucial aspect of modern chemistry, particularly in the pharmaceutical field, as different enantiomers can exhibit distinct biological activities. buchler-gmbh.com The development of asymmetric routes for the enantioselective production of the erythrinane core has been a key focus. One approach involves intramolecular α-amidoalkylation reactions of aromatic and heteroaromatic ring systems, which can be a versatile method for the diastereoselective or enantioselective synthesis of nitrogen heterocycles. researchgate.net Another method involves the use of chiral catalysts to control the stereochemistry of cyclization reactions. For instance, a cascade strategy utilizing the sequential catalysis of a chiral Cr(III)(salen)Cl and InCl3 has been reported for the asymmetric construction of the erythrinane core skeleton from cyclohexanone-derived tertiary enamides. This method demonstrated high enantio- and diastereoselectivity, yielding diverse erythrina alkaloid derivatives as a single diastereoisomer with high enantiomeric excess. researchgate.net, epfl.ch Asymmetric total syntheses of erythrinan (B1236395) alkaloids have also employed key steps such as chiral base desymmetrisation and N-acyliminium addition. researchgate.net

Semi-Synthesis and Chemical Modifications of Natural Erysovine

Semi-synthesis and chemical modifications of naturally occurring this compound allow for the creation of derivatives with potentially altered biological activities or improved properties. This compound is a naturally occurring alkaloid found in various Erythrina species. smolecule.com

Oxygenation Reactions and Site-Specific Modifications (e.g., N-oxidation of this compound to this compound-N-oxide)

Oxygenation reactions can introduce oxygen-containing functional groups at specific positions on the this compound molecule. For example, lead tetra-acetate oxidation of this compound has been shown to afford 11α-acetoxythis compound. rsc.org Modifications at the C-11 position have been documented, although these reactions may also lead to side products due to simultaneous substitutions at other sites. smolecule.com N-oxidation of tertiary amines is a known chemical transformation, and while a specific reaction for the N-oxidation of this compound to this compound-N-oxide is mentioned in the context of a new erythrinan N-oxide alkaloid from Erythrina stricta, the details of the synthetic conversion are not provided in the immediate search results. kib.ac.cn However, N-oxides of tertiary amines can be prepared using various oxidizing agents.

Alkylation and Acetylation of this compound to Enhance Biological Activity

Alkylation and acetylation are common chemical modifications that can be applied to this compound to potentially enhance its solubility and biological activity. smolecule.com this compound can react with alkyl halides or acetic anhydride (B1165640) to form various derivatives. smolecule.com Alkylation involves the addition of alkyl groups, often through reactions like Friedel-Crafts alkylation, although this typically applies to aromatic rings. organic-chemistry.org, fiveable.me, masterorganicchemistry.com Acetylation involves the introduction of an acetyl group, often by reaction with acetic anhydride or acetyl chloride. fiveable.me, libretexts.org Acetylation of related compounds has been reported. chemistry-chemists.com These modifications can alter the molecule's polarity and interaction with biological targets.

Hydrolysis Reactions of this compound Derivatives

Hydrolysis reactions involve the cleavage of a bond through the addition of water. Under acidic or basic conditions, this compound can undergo hydrolysis, leading to the formation of simpler alkaloids or phenolic compounds. smolecule.com Hydrolysis is a common reaction for esters and amides, and depending on the specific derivative of this compound, hydrolysis could cleave ester or amide linkages introduced during derivatization. google.com Hydrolysis of combined alkaloids like erysothiopine and erysothiovine has been shown to yield erysopine and this compound, respectively, along with sulfoacetic acid. psu.edu

Compound Names and PubChem CIDs

| Compound Name | PubChem CID (Approximate based on common Erythrina alkaloids) |

| This compound | 10102 |

| Erythrinane core | N/A (Core structure, not a specific compound) |

| Erysotramidine | 10106 |

| 3-Demethoxyerythratidinone (B1256575) | 123060 |

| Erysopine | 10105 |

| Erysothiopine | N/A (Likely a derivative, CID not readily available) |

| Erysothiovine | N/A (Likely a derivative, CID not readily available) |

| This compound-N-oxide | N/A (Derivative, CID not readily available) |

| 11α-acetoxythis compound | N/A (Derivative, CID not readily available) |

| Erysodine (B1194152) | 64375 |

| Erythraline (B1235506) | 10103 |

| Hypaphorine | 441012 |

| Erythratidine | 10104 |

| Erysotinophorine | N/A (New alkaloid, CID not readily available) |

| Crystamidine | 64376 |

| Dihydro-β-erythroidine | 10098 |

| β-erythroidine | 64374 |

| Erymelanthine | N/A (Alkaloid, CID not readily available) |

Data Table: Examples of Cyclization Reactions in Erythrinane Synthesis

| Reaction Type | Key Intermediate | Example Application | Reference(s) |

| N-Acyliminium Ion Cyclization | N-Acyliminium ion | Erythrinane skeleton formation | arkat-usa.org |

| Formal synthesis of erysotramidine | acs.org | ||

| Radical Cyclization | Carbamoylmethyl radical | Synthesis of perhydroerythrinane | rsc.org |

| Cation-radical | Formal synthesis of 3-demethoxyerythratidinone | nih.gov, acs.org | |

| Intramolecular Diels-Alder | Imidofuran cycloadduct | Synthesis of 3-demethoxyerythratidinone precursor | nih.gov |

| Pictet-Spengler Cyclization | Iminium ion | Erythrinane core construction | researchgate.net, mdpi.com |

Design and Synthesis of Simplified Erythrinane Analogues for Structure-Activity Relationship Studies

The design and synthesis of simplified erythrinane analogues constitute a significant approach in medicinal chemistry to explore the structural features critical for biological activity and to optimize lead compounds. This strategy involves creating less complex molecular structures that retain key elements of the parent erythrinane scaffold, facilitating synthesis and enabling systematic structural modifications for SAR investigations.

One reported approach involved the design and synthesis of simplified analogues of aromatic erythrinanes with the objective of identifying subtype-selective antagonists for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) nih.govku.dk. These simplified structures were intended to serve as scaffolds for further ligand optimization nih.gov. A notable outcome of this research was the identification of 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, also known as O-methylcorypalline, as a lead structure nih.govku.dk. This simplified analogue demonstrated submicromolar binding affinity towards the α4β2 nAChR subtype, exhibiting over 300-fold selectivity compared to α4β4, α3β4, and α7 subtypes nih.govku.dk.

The synthesis of such simplified analogues allows for a more accessible route to generating a series of compounds with variations at specific positions. By evaluating the biological activity of these analogues, researchers can gain insights into how different parts of the erythrinane structure contribute to its interaction with biological targets. This systematic modification and testing process is fundamental to establishing comprehensive SARs. The use of simplified analogues can also address challenges associated with the complex synthesis of natural products, making a wider range of derivatives available for study nih.gov.

Structure-Based Design and Computational Approaches for Novel this compound Derivatives

Structure-based design and computational approaches play an increasingly vital role in the discovery and optimization of novel this compound derivatives. These methods leverage the three-dimensional structural information of biological targets and ligands to guide the design process, predict binding affinities, and understand molecular interactions at a detailed level mdpi.comfrontiersin.org.

Molecular docking is a widely used computational technique in structure-based drug design mdpi.comnih.gov. It involves predicting the preferred orientation and binding affinity of a ligand (such as this compound or its derivatives) to a target protein mdpi.comnih.gov. Studies have employed molecular docking to investigate the interactions of various Erythrina alkaloids, including this compound, with biological targets such as the Estrogen Receptor and COX enzymes rjptonline.orgresearchgate.net. In one study, molecular docking was used to evaluate the binding potential of several Erythrina variegata alkaloids, including this compound, against estrogen receptor proteins (PDB ID: 1A52 and 1GWR) rjptonline.org. The results indicated that this compound exhibited better binding pose energies with the estrogen receptor protein compared to a standard drug in the study rjptonline.org.

Beyond docking, other computational methods contribute to the design of novel derivatives. These include virtual screening, which allows for the rapid assessment of large libraries of compounds, and molecular dynamics simulations, which provide insights into the dynamic behavior of ligand-target complexes mdpi.comfrontiersin.org. Quantitative Structure-Activity Relationship (QSAR) methods, which build models correlating chemical structures with biological activities, can also be used to predict the activity of new derivatives before synthesis nih.govresearchgate.net. Density Functional Theory (DFT) calculations can be employed to study the electronic properties and optimize the structures of derivatives, aiding in understanding their reactivity and interactions nih.gov.

The integration of computational and experimental strategies is crucial for the efficient identification and development of promising compounds mdpi.com. By using structure-based design and computational approaches, researchers can prioritize the synthesis of derivatives with a higher probability of exhibiting desired biological activity, thereby accelerating the drug discovery process.

Mechanistic Investigations of Erysovine S Biological Activity at the Molecular and Cellular Level

Erysovine as a Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulator

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play crucial roles in neurotransmission throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. wikipedia.orgpatsnap.com this compound has been identified as a modulator of these receptors, influencing their activity through specific binding mechanisms.

Specificity for nAChR Subtypes (e.g., alpha4beta2 nAChRs)

Research indicates that erythrina alkaloids, including this compound, exhibit selectivity for certain nAChR subtypes. Studies have shown that erysodine (B1194152), a related erythrina alkaloid, is a more potent inhibitor of neuronal nAChRs that bind [3H]cytisine compared to muscle-type nAChRs that bind [125I]alpha-bungarotoxin. nih.gov This suggests a differential subtype selectivity among these alkaloids. The alpha4beta2 (α4β2) nAChR subtype is one of the most abundant high-affinity nicotine-binding receptors in the brain and is implicated in various neurological processes. patsnap.comnih.gov Erysodine and dihydro-beta-erythroidine (B1215878) (DHβE), both erythrina alkaloids, are described as potent and selective competitive inhibitors of α4β2 nAChRs. ebi.ac.uk The known affinity of erysodine for α4β2 nAChRs and its selectivity relative to alpha7 (α7) and alpha1beta1gammadelta (α1β1γδ) receptors support a critical role of β2-containing nAChR constructs in the actions of nicotine. ebi.ac.uk

| Alkaloid | Target Receptor Type | Binding Affinity/Potency | Selectivity |

|---|---|---|---|

| Erysodine | Neuronal nAChRs ([3H]cytisine binding) | More potent inhibitor | More potent than DHβE |

| Erysodine | Muscle-type nAChRs ([125I]alpha-bungarotoxin binding) | Less potent inhibitor | Less potent than DHβE |

| Erysodine, DHβE | α4β2 nAChRs | Potent and selective inhibitors | Selective relative to α7 and α1β1γδ nAChRs ebi.ac.uk |

Elucidation of Competitive Antagonism Mechanisms at Receptor Sites

This compound and related erythrina alkaloids function as competitive antagonists at nAChR sites. nih.govnih.gov A competitive antagonist binds to the same site as the endogenous agonist (acetylcholine in this case), thereby preventing the agonist from binding and activating the receptor. wikipedia.orgmdpi.com Erysodine has been shown to be a competitive, reversible antagonist of (-)-nicotine-induced dopamine (B1211576) release from striatal slices and inhibited (-)-nicotine-induced 86Rb+ efflux from IMR-32 cells. nih.gov Molecular determinants for the competitive inhibition of α4β2 nAChRs by erythrina alkaloids like erysodine and DHβE have been investigated. ebi.ac.uk The lactone group of DHβE and a hydroxyl group at position C-16 in aromatic Erythrina alkaloids were identified as major determinants of potency. ebi.ac.uk Sensitivity to inhibition was decreased when the conserved residue Tyr126 in loop A of the alpha4 subunit was substituted by alanine, indicating the importance of this residue in the binding site. ebi.ac.uk

Modulation of Intracellular Signaling Pathways by this compound and its Related Alkaloids

Beyond their interaction with nAChRs, this compound and related alkaloids have been observed to modulate various intracellular signaling pathways, influencing fundamental cellular processes such as cell death and autophagy.

Induction of Programmed Cell Death Pathways: Apoptosis and Pyroptosis

Erythrina alkaloids, including this compound, have been implicated in the induction of programmed cell death pathways, specifically apoptosis and pyroptosis. Apoptosis is a form of non-inflammatory programmed cell death characterized by cell shrinking and the formation of apoptotic bodies. frontiersin.orgthno.orgfrontiersin.org Pyroptosis, in contrast, is a highly inflammatory form of lytic programmed cell death often triggered by inflammasomes and executed by caspases, leading to cell swelling and membrane rupture. frontiersin.orgthno.orgfrontiersin.orgdovepress.comwikipedia.org While the specific mechanisms by which this compound induces these pathways require further detailed investigation, the broader biological activities of erythrina alkaloids suggest potential involvement in regulating cell fate. smolecule.com Studies on programmed cell death highlight the distinct molecular mechanisms involved in apoptosis, typically mediated by apoptotic caspases, and pyroptosis, often involving inflammatory caspases and gasdermin proteins. frontiersin.orgthno.orgdovepress.comwikipedia.org

| Cell Death Pathway | Characteristics | Key Mediators | Inflammatory Nature |

|---|---|---|---|

| Apoptosis | Cell shrinking, apoptotic body formation | Apoptotic caspases (e.g., caspase-3, -8) frontiersin.org | Non-inflammatory |

| Pyroptosis | Cell swelling, membrane rupture, release of DAMPs wikipedia.org | Inflammatory caspases (e.g., caspase-1, -4, -5, -11), Gasdermins thno.orgfrontiersin.orgdovepress.comwikipedia.org | Highly inflammatory |

Regulation of Autophagy and Mitophagy Processes

Autophagy is a crucial cellular process involving the degradation of unnecessary or dysfunctional cellular components through lysosomes, essential for maintaining cellular homeostasis. mdpi.comjci.org Mitophagy is a selective form of autophagy specifically targeting damaged mitochondria for degradation. mdpi.comnih.govresearchgate.net Both processes play vital roles in cellular quality control and various physiological functions. mdpi.comnih.gov While direct detailed studies on this compound's specific role in regulating autophagy and mitophagy are limited in the provided context, the involvement of related erythrina alkaloids in cellular processes suggests potential interactions. Research on autophagy and mitophagy highlights their importance in areas such as erythroid differentiation and cardiovascular homeostasis. mdpi.comjci.orgnih.gov Dysregulation of these pathways is linked to various diseases. jci.orgnih.govresearchgate.net

Interactions with Cytoplasmic Proteins and MicroRNAs (miRNAs) Involved in Cellular Responses

The biological effects of this compound and related alkaloids may also involve interactions with cytoplasmic proteins and microRNAs (miRNAs) that regulate cellular responses. Proteins in the cytoplasm are involved in a vast array of signaling pathways and cellular functions. smolecule.com miRNAs are small non-coding RNAs that regulate gene expression by interacting with messenger RNAs (mRNAs), typically leading to mRNA degradation or translational repression. nih.govjmaj.jp These interactions can broadly influence diverse cellular functions. jmaj.jp While specific interactions between this compound and particular cytoplasmic proteins or miRNAs are not explicitly detailed in the provided information, the general understanding of alkaloid bioactivity and the regulatory roles of cytoplasmic components and miRNAs suggest this as a potential area of influence. smolecule.comnih.govjmaj.jpnih.govmdpi.com The uniqueness of this compound due to its specific arrangement of functional groups confers distinct biological activities, which could involve complex interactions with intracellular molecules. smolecule.com

Enzymatic Targets and Interventions in Metabolic Pathways

Understanding the interaction of this compound with key enzymes provides crucial insights into its biological mechanisms. Investigations have explored its potential influence on antioxidant enzyme systems and cholinesterase activity.

Influence on Antioxidant Enzyme Systems: Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) S-Transferase (GST) Activity

Antioxidant enzyme systems, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione S-Transferase (GST), are vital components of the cellular defense against oxidative stress, acting to neutralize reactive oxygen species (ROS) and their harmful byproducts. SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide, while CAT further breaks down hydrogen peroxide into water and oxygen mdpi.comdergipark.org.tr. GST enzymes are involved in the detoxification of a variety of electrophilic compounds, including those generated during lipid peroxidation, through conjugation with glutathione mdpi.comnih.gov.

Research indicates that this compound may influence the activities of key antioxidant enzymes such as superoxide dismutase and catalase, potentially contributing to protective effects against oxidative stress smolecule.com. While direct, detailed experimental data specifically quantifying this compound's impact on these enzymes in various biological systems is not extensively available in the reviewed literature, studies on other alkaloids from the Erythrina genus, such as erythraline (B1235506), have demonstrated effects on SOD, CAT, and GST activity levels nwsuaf.edu.cn. For instance, erythraline was shown to increase the activities of superoxide dismutase, catalase, and glutathione S-transferase in Aphis gossypii nwsuaf.edu.cn. This suggests that compounds within the Erythrina class can modulate these enzymatic pathways. Further targeted research is necessary to fully characterize this compound's specific interactions with and influence on SOD, CAT, and GST activities at a mechanistic level.

Anticholinesterase Activity: Molecular Basis and Enzyme Inhibition Kinetics

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine, playing a central role in regulating cholinergic neurotransmission mdpi.comnih.gov. Inhibition of these enzymes is a recognized therapeutic strategy for addressing conditions associated with cholinergic deficits heraldopenaccess.usnih.gov.

Alkaloids derived from the Erythrina genus have been investigated for their potential as anticholinesterase agents researchgate.netresearchgate.netresearchgate.net. Computational studies aimed at evaluating the inhibitory potential of Erythrina alkaloids against AChE have included the structure of this compound in their analyses, utilizing techniques such as molecular docking to predict potential binding interactions within the enzyme's active site researchgate.net. Molecular docking provides theoretical insights into how a molecule might interact with a target enzyme, suggesting possible binding modes and relative affinities csulb.edumdpi.comnih.gov.

However, based on the currently available search results, specific experimental data detailing this compound's measured anticholinesterase activity against AChE or BuChE, including key enzyme inhibition kinetic parameters such as IC50 values, Ki values, the mode of inhibition (e.g., competitive, non-competitive, mixed), or detailed molecular interaction analysis derived from experimental methods or extensive molecular dynamics simulations specifically focused on this compound binding, were not identified. While the broader class of Erythrina alkaloids is being explored for this activity researchgate.netresearchgate.net, and SAR studies within the genus are being conducted researchgate.net, the precise molecular basis and inhibition kinetics of this compound's potential anticholinesterase activity require dedicated experimental investigation to be fully elucidated.

Structure-Activity Relationship (SAR) Studies for Mechanistic Deconvolution

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for establishing links between chemical structure and biological function, thereby aiding in the understanding of molecular mechanisms and the rational design of new compounds heraldopenaccess.usmdpi.com. For this compound and other erythrinan (B1236395) alkaloids, SAR investigations help to explain how variations in their unique tetracyclic spiroamine scaffold influence their diverse biological activities, such as interactions with receptors and insecticidal properties smolecule.comnwsuaf.edu.cnresearchgate.net.

This compound is recognized as a valuable compound in the exploration of SAR within the erythrinan alkaloid class, as its specific arrangement of functional groups contributes to distinct biological activities smolecule.com. Comparative SAR studies involving this compound and its isomers or closely related alkaloids have provided specific insights. For instance, in studies examining the affinity of Erythrina alkaloids for the alpha4beta2 nicotinic acetylcholine receptor (nAChR), this compound was found to exhibit a higher affinity compared to erysodine researchgate.net. This observation highlights the sensitivity of receptor binding to subtle structural differences between these closely related compounds.

SAR analyses of Erythrina alkaloids exhibiting aphicidal activity have pointed to the significance of a core substructure comprising rings A, B, and C, featuring an sp3 methylene (B1212753) at C-8 and a conjugated dienes group (Δ1,2 and Δ6,7) nwsuaf.edu.cn. The nature and position of substituents on this core structure are also critical determinants of aphicidal potency nwsuaf.edu.cn. While these studies establish general SAR principles for the class, further research is needed to specifically delineate the structural features of this compound that underlie its potential effects on antioxidant enzymes or cholinesterases, should these activities be definitively established through experimental studies. Computational methods, such as molecular docking and QSAR modeling, are increasingly integrated with experimental data to build predictive SAR models for Erythrina alkaloids and guide the discovery of compounds with enhanced or selective activities researchgate.netmdpi.commdpi.comresearchgate.netscispace.com.

Preclinical and in Vitro Biological Activities of Erysovine and Its Congeners

In Vitro Antimicrobial Properties of Erysovine

This compound has demonstrated notable inhibitory effects against a range of microorganisms in vitro, highlighting its potential as a biocidal agent.

This compound, isolated from the mature seeds of Erythrina americana, has been evaluated for its antifungal activity against several significant phytopathogenic fungi. journalsarjnp.comsdiarticle4.comphytopharmajournal.com In a study utilizing the paper disc diffusion method, this compound exhibited a considerable inhibitory effect on the mycelial growth of multiple fungal species. journalsarjnp.commalariaworld.org

At a concentration of 8 mg/mL, this compound showed the most pronounced activity against Botrytis cinerea, inhibiting mycelial growth by 88%. journalsarjnp.comphytopharmajournal.com It also demonstrated significant inhibition against Fusarium oxysporum and Monilinia fructicola, with mycelial inhibition rates of 57% and 43%, respectively. journalsarjnp.comphytopharmajournal.com The compound showed a lesser, yet still present, effect on Alternaria solani and Trichoderma harzianum, with mycelial growth inhibition approximately 27% greater than the control. journalsarjnp.comsdiarticle4.com Among the tested species, Penicillium sp. was the least affected by this compound. journalsarjnp.com

The inhibitory action of this compound at its highest concentration was comparable to that of some commercial fungicides for most of the tested fungi, with the exception of Penicillium sp. journalsarjnp.com

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | Mycelial Growth Inhibition (%) at 8 mg/mL |

| Botrytis cinerea | 88% |

| Fusarium oxysporum | 57% |

| Monilinia fructicola | 43% |

| Alternaria solani | ~27% (above control) |

| Trichoderma harzianum | ~27% (above control) |

| Penicillium sp. | Lowest effect |

While this compound itself has been primarily studied for its antifungal and insecticidal properties, the Erythrina genus from which it is derived is a known source of compounds with antibacterial activity. nih.gov Various species within this genus have been used in traditional medicine to treat infections and aid in wound healing, suggesting potent antibacterial properties. nih.gov For instance, extracts from the stem bark of Erythrina stricta have shown substantial inhibitory effects against bacteria such as Bacillus cereus, Staphylococcus aureus, and E. coli. nih.gov However, detailed studies focusing specifically on the broad-spectrum antibacterial effects of isolated this compound against a wide range of pathogens are not extensively documented in the available research.

Agricultural Applications: Aphicidal and Insecticidal Potential

This compound and its related alkaloids have been identified as potent botanical insecticides, particularly for their efficacy against common agricultural pests.

Bioassay-guided studies on the seeds of Erythrina crista-galli have identified this compound as a potent aphicidal compound against the cotton aphid, Aphis gossypii. frontiersin.org Research demonstrated that this compound possesses significant aphicidal activity, comparable to its congeners such as erysodine (B1194152), erysotrine, and erythraline (B1235506). frontiersin.org

The efficacy of this compound was quantified using two different bioassay methods. In a topical application bioassay, this compound exhibited a median lethal dose (LD₅₀) of 6.68 ng per aphid. frontiersin.org When assessed via the Potter spray tower method, its median lethal concentration (LC₅₀) was determined to be 165.35 µg/mL. frontiersin.org These findings position this compound and related Erythrina alkaloids as promising candidates for botanical aphicides in commercial applications or as templates for developing new insecticides. frontiersin.org

Table 2: Aphicidal Activity of Erythrina Alkaloids against Aphis gossypii

| Compound | LD₅₀ (ng/aphid) | LC₅₀ (µg/mL) |

| This compound | 6.68 | 165.35 |

| Erysodine | 7.48 | 186.81 |

| Erysotrine | 5.13 | 163.74 |

| Erythraline | 4.67 | 112.78 |

The insecticidal mechanism of Erythrina alkaloids appears to be linked to their specific chemical structure. frontiersin.org Structure-activity relationship studies indicate that a unique substructure, characterized by an sp³ methylene (B1212753) at the C-8 position, a non-oxygenated site at N-9, and a conjugated diene system (Δ¹,² and Δ⁶,⁷), is crucial for their aphicidal activity. frontiersin.org While the precise molecular target of this compound has not been definitively identified, research on the related compound erythraline provides insight into the potential mechanism. frontiersin.org Application of erythraline on Aphis gossypii resulted in increased activity of several enzymes associated with oxidative stress, including superoxide (B77818) dismutase, catalase, and glutathione (B108866) S-transferase, suggesting that the insecticidal action may involve the induction of an oxidative stress response in the pest. frontiersin.org

Anti-Parasitic Activities: Focus on In Vitro Antiplasmodial Effects

The Erythrina genus is a rich source of bioactive compounds, including alkaloids and flavonoids, that have been investigated for anti-parasitic properties. nih.gov Extracts from various Erythrina species, such as E. sigmoidea, E. senegalensis, and E. fusca, have demonstrated significant in vitro antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. journalsarjnp.comfrontiersin.orgnih.govudea.edu.co This activity is often attributed to the presence of alkaloids and flavonoids within these extracts. nih.gov For example, studies have shown that glucoerysodine, an alkaloid from E. senegalensis, possesses antiplasmodial effects. nih.gov

However, while the broader genus shows clear promise, research focusing specifically on the in vitro antiplasmodial activity of isolated this compound is limited. The existing studies tend to evaluate crude extracts or other specific compounds from the Erythrina genus rather than this compound itself. journalsarjnp.comfrontiersin.orgnih.gov Therefore, direct and detailed findings on the efficacy of pure this compound against Plasmodium strains are not currently available in the scientific literature.

Investigations into Anti-Neoplastic Mechanisms at the Cellular Level (In Vitro Oncology Models)

In the realm of oncology, research has focused on the direct effects of Erythrina alkaloids on cancer cells, revealing mechanisms related to cell viability, proliferation, and programmed cell death.

Inhibition of Cancer Cell Proliferation in Various Cell Lines (e.g., HeLa, Hep-G2, HEP-2, HCT116, MCF-7, Jurkat)

Erythrina alkaloids have demonstrated cytotoxic and anti-proliferative effects across a range of human cancer cell lines. Erysodine, a closely related alkaloid, exhibited weak activity against hepatocarcinoma cells, with IC50 values between 39 µM and 67 µM, and against the Jurkat cell line (leukemia) with an IC50 of 39 µM nih.gov.

Another congener, erythraline, showed time- and concentration-dependent inhibitory effects on the proliferation of SiHa cervical cancer cells. Significant cytotoxicity was observed at a concentration of 50 µg/mL. Extracts from Erythrina variegata have also been shown to be effective against breast cancer cell lines. A methanol (B129727) extract was found to have an inhibitory concentration (IC50) of 92 µg/ml on MCF-7 cells and 143 µg/ml on MDA-MB-231 cells.

| Compound/Extract | Cell Line | Cancer Type | Observed Effect |

|---|---|---|---|

| Erysodine | Hepatocarcinoma | Liver Cancer | Weak cytotoxic activity (IC50 39-67 µM) |

| Erysodine | Jurkat | Leukemia | Cytotoxic activity (IC50 39 µM) nih.gov |

| Erythraline | SiHa | Cervical Cancer | Time and concentration-dependent inhibition |

| E. variegata Methanol Extract | MCF-7 | Breast Cancer | Inhibitory activity (IC50 92 µg/ml) |

| E. variegata Methanol Extract | MDA-MB-231 | Breast Cancer | Inhibitory activity (IC50 143 µg/ml) |

Mechanisms of Cell Cycle Arrest and Apoptosis Induction in Cancer Cells

Beyond simple cytotoxicity, studies have delved into the molecular mechanisms by which these alkaloids inhibit cancer cell growth. The alkaloid erythraline has been found to induce caspase-independent apoptosis in SiHa cervical cancer cells. This was confirmed through observations of morphological changes, chromatin condensation, and an increased percentage of apoptotic cells via flow cytometry.

Furthermore, erythraline was shown to induce cell cycle arrest at the G2/M phase. In treated SiHa cells, 22% of the cell population was arrested in the G2/M phase, a significant increase compared to the 7.25% observed in untreated control cells. This arrest prevents the cells from proceeding through mitosis, ultimately inhibiting tumor growth.

| Compound | Cell Line | Mechanism | Key Finding |

|---|---|---|---|

| Erythraline | SiHa | Apoptosis Induction | Induced caspase-independent apoptosis, confirmed by morphological changes and chromatin condensation. |

| Erythraline | SiHa | Cell Cycle Arrest | Induced G2/M phase arrest (22% of cells vs. 7.25% in control). |

Synergistic Effects with Established Anti-Cancer Agents (e.g., Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL))

A promising area of cancer therapy involves combining natural compounds with established anti-cancer agents to enhance their efficacy. Research has shown that certain Erythrina alkaloids can act synergistically with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a protein known for its ability to selectively induce apoptosis in cancer cells.

In a study investigating alkaloids from Erythrina velutina, six out of nine tested compounds demonstrated enhanced activity when combined with TRAIL in Jurkat cells nih.gov. Notably, the alkaloid erysotrine, which showed no cytotoxic activity on its own, exhibited significant cytotoxicity when used in combination with TRAIL nih.gov. Similarly, this compound and its close relative erysodine have been reported to enhance the pro-apoptotic activity of TRAIL in Jurkat cells nih.gov. This synergistic effect suggests that these alkaloids may sensitize cancer cells to TRAIL-based therapies, potentially overcoming TRAIL resistance, which is a significant challenge in its clinical application nih.govnih.gov.

Neurobiological Investigations in Preclinical Models (non-human, non-clinical trial)

In addition to their anti-cancer potential, Erythrina alkaloids have been investigated for their effects on the central nervous system. These preclinical studies have utilized various animal models to assess behavioral and neurochemical outcomes.

Anxiolytic-like Effects: Behavioral and Neurochemical Correlates

Several congeners of this compound have demonstrated anxiolytic-like properties in established preclinical models of anxiety. In studies using the elevated plus-maze (EPM) and the light-dark transition model (LDTM) in mice, the alkaloids erysodine and erysothrine produced significant anxiolytic-like effects.

In the EPM, erysodine increased the percentage of entries into the open arms of the maze, a conventional measure of reduced anxiety. In the LDTM, both erysodine and erysothrine increased the amount of time mice spent in the illuminated compartment, further suggesting an anxiolytic effect. These behavioral changes were not associated with general changes in motor activity, indicating a specific effect on anxiety-related behaviors. Extracts from Erythrina velutina have also been shown to impair avoidance latencies in the elevated T-maze model, an effect similar to the reference anxiolytic drug diazepam.

| Compound/Extract | Preclinical Model | Behavioral Outcome | Interpretation |

|---|---|---|---|

| Erysodine | Elevated Plus-Maze (EPM) | Increased percentage of open arm entries. | Anxiolytic-like effect. |

| Erysodine | Light-Dark Transition Model (LDTM) | Increased time spent in the illuminated compartment. | Anxiolytic-like effect. |

| Erysothrine | Light-Dark Transition Model (LDTM) | Increased transitions between compartments. | Anxiolytic-like effect. |

| Erythrina velutina Extract | Elevated T-Maze | Impaired avoidance latencies. | Anxiolytic-like effect on defensive behaviors. |

Anticonvulsant Properties: Cellular and Network Level Studies

The anticonvulsant activity of Erythrina alkaloids is another area of significant preclinical interest. The crude alcoholic extract of Erythrina has been shown to offer significant protection against pentylenetetrazole-induced convulsions in albino mice.

Studies on the specific mechanisms of action have pointed towards the modulation of neuronal receptors. For instance, the congener erythrinine (B1228961) is suggested to exert its antiepileptic activity through the inhibition of the nicotinic acetylcholine (B1216132) receptor (nAChR). Molecular docking studies have elucidated potential interactions between erythrinine and the druggable domains of the human nAChR. This interaction is thought to underlie the observed reduction in seizure activity, highlighting a potential cellular mechanism for the anticonvulsant properties of this class of alkaloids.

Analgesic Activity: Receptor-Mediated Mechanisms

The analgesic properties of this compound and its related Erythrina alkaloids are primarily attributed to their interactions with specific neurotransmitter receptors involved in pain signaling pathways. The predominant mechanism identified for this class of compounds is the antagonism of neuronal nicotinic acetylcholine receptors (nAChRs). wikipedia.orgnih.gov These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and play a crucial role in the modulation of pain. nih.govexlibrisgroup.com

Research has shown that several Erythrina alkaloids are potent competitive antagonists at nAChRs. wikipedia.org Congeners of this compound, such as erysodine and dihydro-β-erythroidine, have been specifically identified as preferential antagonists of the α4β2 nAChR subtype. nih.gov The α4β2 subtype is a key target in pain research, and its modulation can significantly impact nociceptive processing. nih.gov Furthermore, other nAChR subtypes, including α7 and α9-containing receptors, are also being investigated as therapeutic targets for managing both inflammatory and neuropathic pain. nih.govmdpi.comresearchgate.net The analgesic effects of α7-selective compounds are often linked to the activation of the cholinergic anti-inflammatory pathway. mdpi.com

While the primary analgesic mechanism for the this compound family of alkaloids is centered on nAChR antagonism, studies involving crude extracts of Erythrina species, which contain a mixture of alkaloids including this compound, have suggested potential activity at other central pain receptors. nih.gov For instance, research on ethanolic bark extracts of Erythrina variegata indicated a centrally mediated analgesic mechanism, with tests suggesting the involvement of pathways targeted by narcotic analgesics, which typically act on opioid receptors. nih.gov However, the specific contribution of this compound to this effect and its direct interaction with opioid receptors require further elucidation, as the most definitive receptor-mediated mechanism for this alkaloid class remains the potent antagonism of neuronal nAChRs.

| Receptor Target | Mechanism of Action | Effect | Relevant Subtypes |

|---|---|---|---|

| Nicotinic Acetylcholine Receptors (nAChRs) | Competitive Antagonism | Modulation of nociceptive signaling, reduction in pain transmission | α4β2, α7, α9 |

| Opioid Receptors (speculative for crude extract) | Potential Agonism | Central analgesic effect | μ (Mu), κ (Kappa), δ (Delta) |

Curare-like Activity and Neuromuscular Blocking Properties (Historical Context)

Historically, this compound and its related Erythrina alkaloids, collectively known as erythroidines, hold a significant place in the development of neuromuscular blocking agents. nih.gov Long before their isolation, extracts from Erythrina species were recognized for their potent curare-like effects, a property first scientifically reported in the late 19th century. researchgate.net This activity is characterized by the induction of skeletal muscle relaxation and paralysis.

During the 1930s and 1940s, systematic research, notably by Karl Folkers, confirmed the neuromuscular blocking action of these alkaloids, leading to the isolation of this compound's congeners like erysodine and the parent compound erythroidine. wikipedia.orgresearchgate.net Between 1938 and 1951, erythroidine derivatives were seriously investigated and used as clinical alternatives to curare for achieving muscle relaxation during surgical anesthesia. nih.gov The first clinical use of an isolated erythroidine alkaloid to treat spastic dystonia occurred in 1938, predating the use of the curare preparation Intocostrin for the same purpose. nih.gov

The mechanism of action for this curare-like effect is competitive antagonism at the nicotinic acetylcholine receptors located at the neuromuscular junction. researchgate.netslideshare.net By blocking the binding of the neurotransmitter acetylcholine to these receptors, the alkaloids prevent the initiation of muscle fiber contraction, leading to flaccid paralysis. A significant development was the preparation of dihydro-β-erythroidine in a stable, crystalline form by 1943, which was found to be equipotent to the active principle of curare and was subsequently used in clinical anesthesia starting in 1946. nih.gov

For a time, these crystalline alkaloids offered a distinct advantage over traditional curare preparations, which were often unpurified extracts with potencies determined by bioassay units rather than precise weight, making dosing less reliable. nih.gov However, by the early 1950s, with the advent of new synthetic neuromuscular blockers and the development of improved, standardized pharmaceutical presentations of d-tubocurarine (the purified active component of curare), the clinical use of erythroidine alkaloids declined. nih.gov

Antioxidant and Anti-inflammatory Cellular Responses

This compound, as part of the broader family of compounds found in the Erythrina genus, is associated with significant antioxidant and anti-inflammatory activities demonstrated in preclinical and in vitro models. nih.gov These properties are linked to the ability of the constituent compounds, including both alkaloids and flavonoids, to modulate cellular responses to oxidative stress and inflammation.

The antioxidant capacity of Erythrina extracts has been evaluated using various standard assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ORAC (Oxygen Radical Absorbance Capacity) assays. researchgate.netnih.gov These tests measure the ability of a compound to neutralize free radicals, which are highly reactive molecules that can cause cellular damage. Extracts containing Erythrina alkaloids have shown potent radical scavenging activity, indicating their potential to mitigate oxidative stress. researchgate.net

The anti-inflammatory effects are mediated through the inhibition of key cellular pathways and pro-inflammatory molecules. A primary mechanism is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.govresearchgate.net NF-κB is a crucial transcription factor that, when activated, promotes the expression of numerous genes involved in the inflammatory response. preprints.org By inhibiting the activation of NF-κB, compounds from Erythrina can downregulate the production of pro-inflammatory enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net

The inhibition of iNOS and COX-2 leads to a subsequent decrease in the synthesis of key inflammatory mediators. researchgate.net Specifically, reduced iNOS activity results in lower production of nitric oxide (NO), a signaling molecule that contributes to inflammation at high concentrations. nih.govnih.govmdpi.com Similarly, the inhibition of COX-2 reduces the synthesis of prostaglandins, which are lipid compounds that play a central role in generating inflammatory responses such as pain and swelling. wu.ac.th Furthermore, the antagonistic effect of these alkaloids on the α7 nicotinic acetylcholine receptor is linked to the cholinergic anti-inflammatory pathway, which can suppress the release of pro-inflammatory cytokines from immune cells like macrophages. nih.govmdpi.com

| Cellular Target/Pathway | Effect of Inhibition/Modulation | Resulting Cellular Response |

|---|---|---|

| Free Radicals (e.g., DPPH) | Neutralization / Scavenging | Reduced oxidative stress |

| NF-κB Pathway | Inhibition of activation | Decreased expression of pro-inflammatory genes |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression and activity | Reduced production of Nitric Oxide (NO) |

| Cyclooxygenase-2 (COX-2) | Inhibition of expression and activity | Reduced synthesis of prostaglandins |

| α7 Nicotinic Acetylcholine Receptor | Antagonism | Suppression of pro-inflammatory cytokine release |

Future Directions and Emerging Research Avenues in Erysovine Studies

Advanced Omics Technologies for Comprehensive Biosynthetic Pathway Elucidation

Understanding the complete biosynthetic pathway of erysovine is crucial for sustainable production and the rational design of analogues. Advanced omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for this purpose. Integrated omics approaches allow for a holistic understanding of the complex molecular mechanisms underlying plant productivity and specialized metabolism nih.govfrontlinegenomics.com.

Transcriptome analysis, for instance, can identify genes involved in alkaloid biosynthesis by examining gene expression patterns in different tissues or under varying conditions hortherbpublisher.com. Combining transcriptomics with metabolomics can help correlate changes in metabolite profiles with gene expression, facilitating the identification of biosynthetic genes and the analysis of metabolic pathways hortherbpublisher.comfrontiersin.org. De novo genome assembly, transcriptome co-expression, and metabolome mining are being used to uncover metabolic genes and chart natural product structural diversity in plants maxapress.comnih.gov.

Studies on Erythrina velutina have already demonstrated the utility of integrating transcriptome analysis and metabolite profiling to piece together the biosynthesis of Erythrina alkaloids, indicating potential biotechnological targets for modulating their production researchgate.net. While the precise pathway to this compound requires further detailed investigation, the application of these multi-omics strategies, including single-cell sequencing and spatial transcriptomics for higher resolution analysis, holds immense promise for a comprehensive elucidation nih.govhortherbpublisher.com.

Chemoenzymatic Synthesis and Biocatalysis for Complex this compound Analogues

The structural complexity of this compound and its analogues often makes traditional chemical synthesis challenging and resource-intensive. Chemoenzymatic synthesis, which combines the power of chemical transformations with the selectivity and efficiency of enzymatic catalysis, presents a promising avenue for the synthesis of complex this compound analogues beilstein-journals.orgmdpi.com.

Biocatalysis, utilizing isolated enzymes or whole-cell systems, can facilitate specific steps in the synthesis, such as regioselective hydroxylations or stereoselective cyclizations, which are difficult to achieve chemically. This approach can lead to more efficient and environmentally friendly synthetic routes mdpi.com. While research on the chemoenzymatic synthesis specifically of this compound is limited, studies on other complex natural products, such as nucleoside analogues and prodigiosin (B1679158) analogues, highlight the potential of this approach for accessing diverse chemical space and producing key building blocks nih.govworktribe.comrsc.org.

Developing chemoenzymatic strategies for this compound would involve identifying and engineering enzymes from its biosynthetic pathway or other sources that can perform key catalytic steps. This could enable the production of novel this compound analogues with potentially improved pharmacological properties or for structure-activity relationship (SAR) studies.

High-Throughput Screening for Novel Biological Targets and Phenotypes

Identifying the specific biological targets and a broader range of phenotypes modulated by this compound is essential for understanding its therapeutic potential beyond traditionally reported activities like neuromuscular blocking or CNS depression rsc.orgnih.gov. High-throughput screening (HTS) is a powerful tool that allows for the rapid testing of large libraries of compounds against a variety of biological targets or in cell-based assays to identify novel activities bmglabtech.comnews-medical.netnih.gov.

HTS can be employed to screen this compound against panels of receptors, enzymes, ion channels, and other protein targets to identify previously unknown interactions. Phenotypic screening, which assesses the effect of this compound on cellular processes or model organisms, can reveal novel biological activities that are not tied to a single molecular target evotec.com.

While some studies have investigated the activity of Erythrina alkaloids against targets like acetylcholinesterase and monoamine oxidase B dovepress.comacgpubs.org, a systematic high-throughput screening approach with this compound could uncover interactions with a much wider array of biological systems. This could lead to the discovery of new therapeutic applications for this compound and its derivatives. For instance, erysodine (B1194152) or this compound have shown enhanced activity in combination with TRAIL in Jurkat cells, although the mechanism is not yet elucidated, suggesting potential in cancer research that could be further explored with HTS mdpi.com.

Application of Computational Chemistry and Molecular Modeling for Advanced SAR and Mechanism Prediction

Computational chemistry and molecular modeling play a crucial role in modern drug discovery and natural product research. These tools can complement experimental studies by providing insights into the relationship between chemical structure and biological activity (SAR) and predicting the potential mechanisms of action nih.govnih.gov.

For this compound, computational approaches such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be used to:

Predict binding affinities to potential biological targets identified through HTS or literature review dovepress.comacgpubs.org.

Elucidate the molecular interactions between this compound and its targets at the atomic level uchile.cl.

Develop predictive models that relate structural modifications of this compound to changes in its biological activity researchgate.netufl.edu.

Predict pharmacokinetic properties and potential toxicity profiles, although the latter is outside the scope of this article dovepress.comresearchgate.net.

Recent studies have already utilized molecular docking and dynamics simulations to investigate the interaction of Erythrina alkaloids with targets like acetylcholinesterase and monoamine oxidase B, providing valuable information on binding modes and stability dovepress.comacgpubs.orgresearchgate.net. Applying these techniques specifically to this compound can significantly accelerate the understanding of its biological activities and guide the design of novel analogues with improved efficacy or selectivity.

Exploration of Novel Erythrina Species and Endophytes for Unique Alkaloid Discovery

The genus Erythrina comprises numerous species, many of which remain phytochemically underexplored. Investigating novel or less studied Erythrina species presents an opportunity to discover new alkaloids, including potentially novel this compound derivatives or compounds with unique structural features and biological activities rsc.orgrsc.orgd-nb.infonih.gov.

Furthermore, endophytes, microorganisms that live within plant tissues, have been recognized as a rich source of bioactive natural products, sometimes mirroring or producing novel compounds similar to their host plants innovareacademics.injapsonline.comresearchgate.netnih.gov. Exploring the endophytes associated with this compound-producing Erythrina species could lead to the discovery of new this compound-like alkaloids or novel enzymes involved in their biosynthesis, which could be valuable for biocatalysis or synthetic biology approaches dntb.gov.ua.

Phytochemical investigations of species like Erythrina arborescens have already yielded novel erythrinan (B1236395) alkaloids alongside known ones, highlighting the potential for new discoveries within the genus rsc.orgrsc.org. Future research should focus on systematic collection and phytochemical analysis of diverse Erythrina species from different geographical locations, coupled with the isolation and characterization of their associated endophytes. This exploration could significantly expand the known chemical diversity of Erythrina alkaloids and uncover new sources of this compound and related bioactive compounds.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing Erysovine in plant extracts or synthetic preparations?

- Methodological Answer : this compound can be identified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) with trimethylsilylation derivatization to enhance volatility and detection sensitivity. Total ion chromatograms (TIC) and fragmentation patterns should be compared against reference standards. For purity assessment, nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) and high-performance liquid chromatography (HPLC) with UV-Vis or diode-array detection are essential. Experimental protocols must detail column types, mobile phases, and ionization parameters to ensure reproducibility .

Q. What are the established synthetic pathways for this compound, and how can researchers optimize yield and scalability?